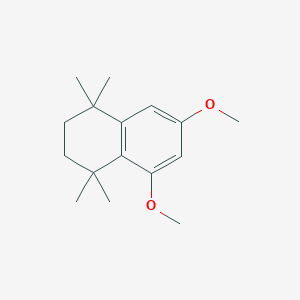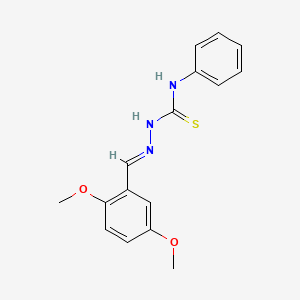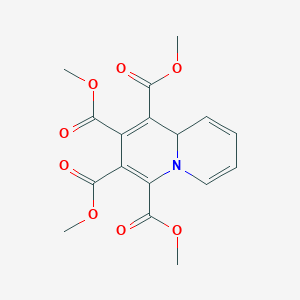
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide typically involves the reaction of 4-methylpiperidine with tetrahydro-3-thiophenol 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium methoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases like sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-(4-Morpholinyl)tetrahydro-3-thiophenol 1,1-dioxide
- 4-Anilinotetrahydro-3-thiophenol 1,1-dioxide
- 4-Chloro-1,1-dioxo-tetrahydro-thiophen-3-ol
Uniqueness
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H19NO3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
4-(4-methylpiperidin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H19NO3S/c1-8-2-4-11(5-3-8)9-6-15(13,14)7-10(9)12/h8-10,12H,2-7H2,1H3 |
Clave InChI |
YVCTZYMIADLSHD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2CS(=O)(=O)CC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)





